{3-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(3-METHYLTHIOPHEN-2-YL)METHYL]AMINE
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Overview
Description
{3-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(3-METHYLTHIOPHEN-2-YL)METHYL]AMINE is a complex organic compound that features a tetrazole ring, a thiophene ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(3-METHYLTHIOPHEN-2-YL)METHYL]AMINE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the reaction of an azide with a nitrile under acidic conditions.
Thioether Formation: The thiophene ring is introduced via a thioether linkage, which can be achieved by reacting a thiol with a halogenated thiophene derivative.
Amine Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: The nitro groups in the tetrazole ring can be reduced to amines under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro groups can yield corresponding amines.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound can be used to study the effects of tetrazole and thiophene derivatives on biological systems. It may also serve as a ligand in the study of enzyme interactions.
Medicine
In medicinal chemistry, the compound has potential as a pharmacophore for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery efforts.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored characteristics.
Mechanism of Action
The mechanism by which {3-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(3-METHYLTHIOPHEN-2-YL)METHYL]AMINE exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing it to interact with metal ions or hydrogen bond donors/acceptors. The thiophene ring can participate in π-π interactions, further influencing its binding properties.
Comparison with Similar Compounds
Similar Compounds
- 3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-[(2-methylthiophen-2-yl)methyl]propan-1-amine
- 3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-[(4-methylthiophen-2-yl)methyl]propan-1-amine
- 3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine
Uniqueness
The uniqueness of {3-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(3-METHYLTHIOPHEN-2-YL)METHYL]AMINE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl group on the thiophene ring can affect its electronic properties and steric interactions, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H17N5S2 |
---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
3-(1-methyltetrazol-5-yl)sulfanyl-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C11H17N5S2/c1-9-4-7-17-10(9)8-12-5-3-6-18-11-13-14-15-16(11)2/h4,7,12H,3,5-6,8H2,1-2H3 |
InChI Key |
DRDKZWWFDNHWGR-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1)CNCCCSC2=NN=NN2C |
Canonical SMILES |
CC1=C(SC=C1)CNCCCSC2=NN=NN2C |
Origin of Product |
United States |
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